molecular formula C9H9BrO B15128500 2-(2-Bromobenzyl)oxirane

2-(2-Bromobenzyl)oxirane

Cat. No.: B15128500
M. Wt: 213.07 g/mol
InChI Key: JZRUNNCPHWHUKL-UHFFFAOYSA-N
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Description

2-(2-Bromobenzyl)oxirane is an epoxide derivative characterized by a brominated benzyl group attached to an oxirane (epoxide) ring. The benzyl group introduces steric and electronic effects that influence reactivity, solubility, and applications in organic synthesis, particularly in ring-opening reactions for polymer or pharmaceutical intermediates.

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

2-[(2-bromophenyl)methyl]oxirane

InChI

InChI=1S/C9H9BrO/c10-9-4-2-1-3-7(9)5-8-6-11-8/h1-4,8H,5-6H2

InChI Key

JZRUNNCPHWHUKL-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromobenzyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl alcohol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the bromination of benzyl alcohol followed by epoxidation. The bromination step can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The subsequent epoxidation is carried out using peracids or other suitable oxidizing agents .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromobenzyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.

    Ring-Opening Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Ring-Opening Reactions: Production of diols or other functionalized compounds.

    Oxidation and Reduction: Formation of ketones or alcohols.

Scientific Research Applications

2-(2-Bromobenzyl)oxirane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromobenzyl)oxirane involves its ability to undergo nucleophilic substitution and ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The bromobenzyl group can also participate in various reactions, enhancing the compound’s reactivity. Molecular targets include nucleophiles such as amines, thiols, and hydroxides, which can open the oxirane ring or replace the bromine atom .

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

Structural and Molecular Comparisons

The table below summarizes key structural analogs of 2-(2-Bromobenzyl)oxirane, highlighting substituent variations and molecular properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-(2-Bromophenyl)oxirane C₈H₇BrO 199.047 2-bromophenyl Intermediate in agrochemical synthesis
2-(2-Bromoethyl)oxirane C₄H₇BrO 151.00 2-bromoethyl Epoxidation studies, polymer precursors
2-(Chloromethyl)oxirane (Epichlorohydrin) C₃H₅ClO 92.52 Chloromethyl Epoxy resins, pharmaceuticals
2-(3-Methylphenyl)oxirane C₉H₁₀O 134.18 3-methylphenyl Organic synthesis, flavorants
2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane C₁₄H₁₇ClO 238.75 4-chlorophenyl, tert-butyl Pesticide intermediates
2-(2,4-Dichlorophenyl)-2-n-butyl oxirane C₁₂H₁₄Cl₂O 245.14 2,4-dichlorophenyl, n-butyl Agricultural chemical synthesis

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromine and chlorine substituents (e.g., in 2-(2-Bromophenyl)oxirane or epichlorohydrin) increase electrophilicity of the oxirane ring, enhancing reactivity toward nucleophilic attack .
  • Steric Effects : Bulky groups like tert-butyl or n-butyl reduce reaction rates in ring-opening due to steric hindrance.
  • Solubility : Aromatic substituents (e.g., phenyl groups) decrease water solubility compared to aliphatic analogs like 2-(2-Bromoethyl)oxirane .
Ring-Opening Reactions
  • Epichlorohydrin : Undergoes acid-catalyzed ring-opening with nucleophiles (e.g., carboxylic acids) to form polyether derivatives, critical in epoxy resin production .
  • 2-(2-Bromoethyl)oxirane: Reacts with phenol derivatives to form phenoxyethyl oxiranes, used in crosslinking agents .
  • Brominated Aromatic Oxiranes : The 2-bromophenyl group in 2-(2-Bromophenyl)oxirane facilitates Suzuki coupling reactions, enabling aryl-aryl bond formation .
Polymerization

Epichlorohydrin’s reactivity with amines or diols makes it a cornerstone of epoxy polymers , while brominated analogs like 2-(2-Bromophenyl)oxirane may serve as flame-retardant monomers due to bromine’s radical-scavenging properties .

Biological Activity

2-(2-Bromobenzyl)oxirane, also known as (2S)-2-(2-bromophenyl)oxirane, is a compound characterized by an epoxide functional group and a bromobenzyl moiety. Its molecular formula is C₈H₇BrO, with a molecular weight of approximately 199.04 g/mol. The unique structural features of this compound, particularly the strained oxirane ring and the positioning of the bromine atom, contribute significantly to its biological activity.

The presence of the reactive oxirane ring makes this compound susceptible to nucleophilic attack, facilitating interactions with various biological targets such as enzymes and proteins. This reactivity is crucial for its potential therapeutic applications, especially in medicinal chemistry where it has been explored for anticancer and antimicrobial activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been tested against various human tumor cell lines, demonstrating inhibitory effects on cell proliferation. For instance, compounds structurally related to this compound have shown promising results against HL-60 and BGC-823 cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Studies suggest that it can inhibit the growth of certain pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to modulate enzyme activity. The strain in the oxirane ring allows it to interact effectively with biological macromolecules, potentially leading to alterations in enzyme kinetics and protein function.

Study on Tumor Cell Inhibition

A study conducted on various tumor cell lines demonstrated that this compound could inhibit cell growth significantly. The results indicated that the compound’s structural characteristics play a critical role in its effectiveness against cancer cells:

Cell LineIC50 (µM)
HL-605.4
BGC-8233.9
Bel-74024.8

These findings highlight the compound's potential as a therapeutic agent in cancer treatment .

Antimicrobial Assessment

In another assessment focusing on antimicrobial activity, this compound was tested against several bacterial strains. The compound exhibited varying degrees of inhibition:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

These results indicate that the compound may serve as an effective antimicrobial agent, warranting further investigation into its applications in treating infections.

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